molecular formula C22H21N3O5S2 B2428628 N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260935-39-4

N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2428628
CAS No.: 1260935-39-4
M. Wt: 471.55
InChI Key: ABTURUYNYIYFRK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-29-15-10-14(11-16(12-15)30-2)23-19(26)13-25-18-6-9-32-20(18)21(27)24(22(25)28)7-5-17-4-3-8-31-17/h3-4,6,8-12,20H,5,7,13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXNCANXUSMLNZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N3O5S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 3,5-dimethoxyphenyl group and the thiophen-2-yl ethyl moiety contributes to its pharmacological profile.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For instance:

  • In vitro studies : Various derivatives were tested against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results showed a marked reduction in cell viability with IC50 values indicating potent cytotoxic effects .
  • Mechanism of action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial and fungal assays : In vitro tests demonstrated effectiveness against various bacterial strains (e.g., E. coli and S. aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Enzyme Inhibition

Research has suggested that N-(3,5-dimethoxyphenyl)-2-{...} may act as an inhibitor for certain enzymes:

  • α-Amylase and urease inhibition : The compound showed promising results in inhibiting α-amylase and urease activities, which are relevant in diabetes management and urea metabolism respectively. Comparative studies indicated that it outperformed some known inhibitors .

Case Studies

  • Study on Antitumor Effects : Da Silva et al. investigated the antitumor effects of thiazolidinone derivatives related to the compound. They found that specific modifications to the thieno[3,2-d]pyrimidine structure enhanced cytotoxicity against glioblastoma cells .
  • Antimicrobial Properties : A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates. The findings suggested that modifications to the thiophenyl group could enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorMDA-MB-23115 µM
AntitumorHCT11620 µM
AntibacterialE. coli32 µg/mL
AntifungalC. albicans25 µg/mL
α-Amylase Inhibition-50 µM
Urease Inhibition-45 µM

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
  • Case Studies : In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidine showed significant inhibition of tumor growth in models of breast and lung cancer .

Antimicrobial Effects

Research indicates that N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide possesses antimicrobial properties. It has been shown to be effective against a range of pathogens:

  • Bacterial Inhibition : Studies have reported its efficacy against Gram-positive and Gram-negative bacteria .
  • Fungal Activity : The compound also exhibits antifungal activity against common strains such as Candida albicans.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.
  • Infection Control : The antimicrobial properties suggest potential use in treating bacterial and fungal infections.

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Effect Observed Reference
AnticancerBreast Cancer CellsInduction of apoptosis
Lung Cancer CellsGrowth inhibition
AntimicrobialGram-positive BacteriaInhibition of growth
Gram-negative BacteriaInhibition of growth
Fungal StrainsAntifungal activity

Q & A

Q. Key Methodological Considerations :

  • Solvent selection (e.g., DMF or DMSO for polar intermediates).
  • Catalysts (e.g., Pd for cross-coupling steps).
  • Temperature control to avoid side reactions (e.g., 60–80°C for cyclization).

Basic Research Question

  • 1H/13C NMR : Key signals include:
    • δ 3.67 ppm (s, 6H, OCH3) .
    • δ 8.96 ppm (s, 1H, pyrimidine H) .
  • X-ray Crystallography : Confirms spatial arrangement of the thiophene-ethyl and dimethoxyphenyl groups (e.g., bond angles: C-S-C ≈ 95° in thieno rings) .

Q. Methodological Recommendations :

  • Standardize assays (e.g., CLSI guidelines for antimicrobial tests).
  • Use isogenic cell lines to isolate target pathways.

What computational strategies predict binding affinity to biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Glide to model interactions with enzymes (e.g., DHFR for antimicrobial activity) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .

Case Study : Docking of analogous thienopyrimidines into E. coli DHFR showed hydrogen bonding with Asp27 and hydrophobic interactions with Ile94 .

What strategies improve solubility for in vitro bioassays?

Basic Research Question

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions .
  • Surfactants : Polysorbate 80 (0.01% w/v) to stabilize aqueous dispersions.
  • Structural Modifications : Introduce polar groups (e.g., -OH, -SO3H) on the acetamide moiety .

How to design structure-activity relationship (SAR) studies for this scaffold?

Advanced Research Question

  • Variations : Modify substituents on the thiophene (e.g., halogens), pyrimidine (e.g., methyl groups), or acetamide (e.g., alkyl chains) .
  • Activity Profiling : Test against panels of enzymes/cell lines to identify selectivity trends.

Advanced Research Question

  • Purification : Use preparative HPLC (>95% purity) with ICH-compliant validation .
  • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress .

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